molecular formula C12H8BrNO B3277041 6-(4-Bromophenyl)picolinaldehyde CAS No. 65219-26-3

6-(4-Bromophenyl)picolinaldehyde

Cat. No.: B3277041
CAS No.: 65219-26-3
M. Wt: 262.1 g/mol
InChI Key: HYQVALTXXBZBCW-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)picolinaldehyde is an organic compound with the molecular formula C12H8BrNO. It is a derivative of picolinaldehyde, where the 6-position of the pyridine ring is substituted with a 4-bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)picolinaldehyde typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 6-bromopicolinaldehyde and 4-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

6-(4-Bromophenyl)picolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)picolinaldehyde depends on its application. In organic synthesis, it acts as an electrophilic aldehyde, participating in various reactions to form new carbon-carbon or carbon-heteroatom bonds. The bromine atom can also undergo substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

    6-(4-Chlorophenyl)picolinaldehyde: Similar structure with a chlorine atom instead of bromine.

    6-(4-Methylphenyl)picolinaldehyde: Similar structure with a methyl group instead of bromine.

    6-(4-Nitrophenyl)picolinaldehyde: Similar structure with a nitro group instead of bromine.

Uniqueness: 6-(4-Bromophenyl)picolinaldehyde is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other substituents. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-(4-bromophenyl)pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQVALTXXBZBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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